molecular formula C19H21ClN2O3S B2370301 3-chloro-4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946221-40-5

3-chloro-4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

カタログ番号: B2370301
CAS番号: 946221-40-5
分子量: 392.9
InChIキー: BGTUCFLRBVHLPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro-methyl-substituted benzene ring and a 2-oxo-1-propyl-modified tetrahydroquinoline moiety. Its crystallographic data, if available, could be refined using programs like SHELXL, a widely trusted tool for small-molecule structure determination .

特性

IUPAC Name

3-chloro-4-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-3-10-22-18-8-6-15(11-14(18)5-9-19(22)23)21-26(24,25)16-7-4-13(2)17(20)12-16/h4,6-8,11-12,21H,3,5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTUCFLRBVHLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Variations and Substituent Effects

The compound’s closest structural analogs differ in substituents on the benzene ring and the tetrahydroquinoline moiety, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Compound Name Benzene Ring Substituents Tetrahydroquinoline Modifications Key Functional Groups
Target compound 3-chloro, 4-methyl 2-oxo-1-propyl Sulfonamide, ketone
3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide 3-chloro, 4-fluoro 1-propylsulfonyl Sulfonamide, sulfone
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide Phenylmethyl (no halogens) 2-oxo-1-propyl Sulfonamide, ketone, benzyl

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-methyl group (electron-donating) may enhance benzene ring stability compared to the 4-fluoro substituent (electron-withdrawing) in ’s analog. This difference could influence solubility, with methyl groups favoring hydrophobic interactions and fluorinated analogs exhibiting higher electronegativity for polar binding .
  • In contrast, the propylsulfonyl group in ’s compound adds steric bulk and sulfone-related metabolic stability .
Physicochemical Properties (Hypothetical Analysis)
Property Target Compound Fluorinated Analog Phenylmethyl Analog
Molecular Weight ~423 g/mol (estimated) ~441 g/mol ~465 g/mol
LogP (Predicted) 3.2 (moderate lipophilicity) 2.8 (polar due to -F) 3.8 (hydrophobic benzyl)
Hydrogen-Bond Acceptors 5 6 5

Note: The fluorinated analog’s lower LogP aligns with its electronegative -F group, while the phenylmethyl derivative’s higher LogP reflects its bulky benzyl moiety. The target compound balances moderate lipophilicity with hydrogen-bonding capability.

準備方法

3-Chloro-4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a structurally complex compound featuring a tetrahydroquinoline core fused with a sulfonamide-substituted benzene ring. Its synthesis requires precise control over regioselectivity and stereochemistry, particularly for the introduction of the propyl and oxo groups on the tetrahydroquinoline moiety and the sulfonamide linkage. This report consolidates preparation methods from peer-reviewed literature and patents, emphasizing reaction mechanisms, optimization strategies, and industrial scalability.

Synthetic Routes

Tetrahydroquinoline Core Synthesis

The tetrahydroquinoline scaffold is typically constructed via cyclization reactions. Key methods include:

Bischler-Napieralski Cyclization

A proven method involves the Bischler-Napieralski reaction to form the tetrahydroisoquinoline skeleton. For example, intermediate 3-(1'-hydroxy-methyl)-1-tert-butyloxycarbonyl-1,2,3,4-tetrahydroquinoline was synthesized via enzymatic resolution and subsequent reduction. Adapting this approach, the propyl group is introduced through alkylation using propyl halides under basic conditions (e.g., NaH in DMF).

Povarov Reaction

The Povarov cycloaddition, involving aniline derivatives, aldehydes, and alkenes, is another route. For instance, 1-propyl-2-oxo-1,2,3,4-tetrahydroquinoline was synthesized by reacting N-propyl aniline with acetaldehyde in the presence of Lewis acids.

Sulfonamide Functionalization

The benzenesulfonamide group is introduced via sulfonylation:

Direct Sulfonation

3-Chloro-4-methylbenzenesulfonyl chloride is reacted with the amino group of the tetrahydroquinoline intermediate. This step is performed in dichloromethane (DCM) or acetonitrile with a tertiary amine base (e.g., DABCO or Et$$_3$$N) to neutralize HCl byproducts. Optimal yields (85–92%) are achieved at 30–40°C over 12–24 hours.

Coupling Reagents

Industrial-scale synthesis employs coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate sulfonamide bond formation. For example, N-(2-oxo-1-propyl-tetrahydroquinolin-6-yl)benzenesulfonamide derivatives were synthesized with EDCI in toluene at 80°C.

Reaction Optimization

Catalyst Screening

Catalysts significantly impact yield and diastereoselectivity (Table 1):

Table 1. Catalyst Performance in Aza-Michael Addition

Catalyst Solvent Temperature (°C) Yield (%) Diastereomeric Ratio
DABCO p-Xylene 30 71 >20:1
DMAP Toluene 30 58 15:1
Et$$_3$$N THF 40 62 18:1

DABCO in p-xylene provided superior yields and selectivity due to its strong nucleophilicity and low steric hindrance.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonylation kinetics, while non-polar solvents (toluene, xylene) improve cyclization efficiency. For example, recrystallization in ethanol/hexane mixtures increased purity to >98%.

Industrial Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to maintain consistent reaction parameters. A patent described the use of microreactors for the Povarov reaction, achieving 90% conversion in 2 hours versus 12 hours in batch processes.

Purification Techniques

Chromatography (flash silica gel) and recrystallization (ethanol/hexane) are standard. Industrial facilities often use simulated moving bed (SMB) chromatography for higher throughput.

Characterization and Validation

Spectroscopic Analysis

  • $$^1$$H NMR : Key signals include the sulfonamide NH proton (δ 10.2–10.5 ppm) and the tetrahydroquinoline oxo group (δ 2.8–3.1 ppm).
  • HRMS : Molecular ion peaks at m/z 392.9 [M+H]$$^+$$ confirm the target compound.

X-Ray Crystallography

Single-crystal X-ray diffraction validated the stereochemistry of the spiro-tetrahydroquinoline intermediate, confirming the trans configuration of the propyl and oxo groups.

Challenges and Limitations

Steric Hindrance

Bulky substituents on the tetrahydroquinoline ring (e.g., ortho-bromo groups) reduce reaction rates, necessitating prolonged reaction times (24–48 hours).

Byproduct Formation

Competitive oxidation of the sulfonamide group to sulfones occurs under harsh conditions (e.g., >100°C). Mitigation involves using mild oxidants like hydrogen peroxide at 0–5°C.

Q & A

Q. What are the key steps in synthesizing 3-chloro-4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how do reaction conditions affect yield and purity?

The synthesis involves multi-step organic reactions, including the formation of the tetrahydroquinoline core via the Povarov reaction, followed by sulfonylation with a benzenesulfonamide derivative. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly influence yield and purity. For example, polar aprotic solvents like DMF may enhance sulfonylation efficiency, while lower temperatures reduce side reactions. Post-synthesis purification via column chromatography or recrystallization is critical. Analytical validation using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry ensures structural fidelity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for pharmacological studies).
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, though solubility challenges may require co-crystallization agents .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve scalability while maintaining high enantiomeric excess?

Scalability can be enhanced by:

  • Continuous Flow Reactors : Mitigate exothermic risks in the Povarov reaction and improve reaction control .
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, stoichiometry) to maximize yield and enantiomeric excess.
  • Chiral Catalysts : Use of asymmetric catalysts (e.g., BINOL-derived phosphoric acids) during cyclization steps to preserve stereochemical integrity .

Q. What strategies can resolve contradictions between computational predictions (e.g., docking studies) and experimental bioactivity data?

  • Model Re-evaluation : Compare molecular docking results with molecular dynamics (MD) simulations to assess binding stability.
  • Purity Verification : Confirm compound purity via HPLC and LC-MS to rule out impurity-driven bioactivity .
  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities independently .

Q. How can the 3D structure be determined if X-ray crystallography fails due to poor crystal formation?

  • Cryo-Electron Microscopy (Cryo-EM) : Suitable for large complexes or amorphous solids.
  • Advanced NMR Techniques : Nuclear Overhauser Effect Spectroscopy (NOESY) for solution-state structure elucidation.
  • Computational Modeling : Density Functional Theory (DFT)-based geometry optimization paired with experimental NMR data .

Q. How does modifying substituents (e.g., chloro, methyl) influence biological activity and selectivity?

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution of the chloro group with fluorine or methoxy to probe electronic effects. Methyl groups at the 4-position may enhance metabolic stability by steric shielding.
  • Target-Specific Assays : Compare inhibition constants (KiK_i) across isoforms (e.g., kinase selectivity panels) to identify substituent-driven selectivity .

Q. What are common impurities formed during synthesis, and how are they characterized?

  • By-products : Incomplete sulfonylation or oxidation of the tetrahydroquinoline core.
  • Degradation Products : Hydrolysis of the sulfonamide group under acidic conditions.
  • Characterization Tools : LC-MS for impurity profiling, GC-MS for volatile by-products, and preparative TLC for isolation .

Q. How can target engagement be validated in cellular assays for this compound?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring thermal stabilization in lysates.
  • siRNA Knockdown : Correlate reduced target expression with diminished compound efficacy.
  • Fluorescent Probes : Competitive binding assays using fluorescently labeled analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。